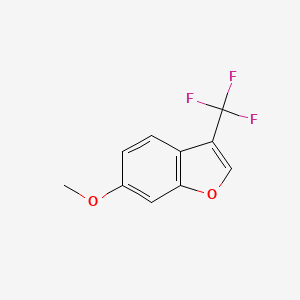

6-Methoxy-3-(trifluoromethyl)benzofuran

Description

Contextualizing Benzofuran (B130515) Derivatives in Contemporary Chemical Science

Benzofuran derivatives represent a significant class of heterocyclic compounds that are subjects of intense study in contemporary chemical and pharmaceutical sciences. The benzofuran core, consisting of a benzene (B151609) ring fused to a furan (B31954) ring, serves as a privileged scaffold in the design and synthesis of molecules with a wide spectrum of biological activities. rsc.orgbenthamscience.com These activities include, but are not limited to, antimicrobial, anti-inflammatory, and antitumor properties. nih.gov The versatility of the benzofuran ring system allows for substitutions at various positions, enabling chemists to modulate the physicochemical and pharmacological properties of the resulting molecules. nih.govacs.org This adaptability has made benzofuran derivatives a cornerstone in the development of new therapeutic agents and functional materials. rsc.orgrsc.org

The Unique Structural Features and Electronic Nature of 6-Methoxy-3-(trifluoromethyl)benzofuran

The chemical structure of this compound is characterized by the benzofuran nucleus with two key substituents that are expected to significantly influence its electronic properties and potential biological activity. The methoxy (B1213986) group (-OCH3) at the 6-position is an electron-donating group, which generally increases the electron density of the aromatic system through resonance. This can affect the molecule's reactivity and its ability to interact with biological targets.

Below is a table summarizing the general properties of the constituent functional groups:

| Functional Group | Position | Electronic Effect | Common Influence in Medicinal Chemistry |

| Methoxy (-OCH3) | 6 | Electron-donating | Can enhance binding to biological targets, influences solubility |

| Trifluoromethyl (-CF3) | 3 | Electron-withdrawing | Increases metabolic stability, enhances lipophilicity and cell membrane permeability |

Historical Overview of Academic Investigations on Substituted Benzofurans

Academic research into substituted benzofurans has a long history, with a significant number of synthetic methodologies developed over the decades to access a wide variety of derivatives. rsc.orgnih.govacs.org Early studies often focused on the isolation and characterization of naturally occurring benzofurans and the synthesis of simple analogs. Over time, the focus has shifted towards the development of more complex and highly substituted benzofurans with specific biological activities. benthamscience.comoregonstate.edu The advent of modern synthetic techniques, including transition-metal-catalyzed cross-coupling reactions, has greatly expanded the accessible chemical space of benzofuran derivatives. nih.gov Research has demonstrated that the nature and position of substituents on the benzofuran ring are critical determinants of their pharmacological effects. For instance, substitutions at the 2, 3, 5, and 6-positions have been extensively explored to optimize the therapeutic potential of these compounds. nih.govnih.gov

Research Rationale and Scholarly Significance of Studying this compound

While direct academic research on this compound is scarce, the rationale for its study can be inferred from the well-established principles of medicinal chemistry. The combination of a methoxy and a trifluoromethyl group on a benzofuran scaffold presents a compelling case for investigation. The trifluoromethyl group is a bioisostere for other chemical groups and is known to improve the pharmacokinetic properties of drug candidates. Its inclusion in a molecule can enhance binding affinity to target proteins and increase bioavailability.

The scholarly significance of studying this specific compound would lie in understanding the synergistic or antagonistic effects of the methoxy and trifluoromethyl substituents on the biological activity of the benzofuran core. Such a study could provide valuable structure-activity relationship (SAR) data, contributing to the rational design of new benzofuran-based therapeutic agents with improved efficacy and safety profiles.

Scope and Objectives of Academic Research Endeavors on the Compound

Given the lack of specific published research, the scope and objectives of academic endeavors on this compound remain hypothetical. A typical research program would likely encompass the following objectives:

Synthesis and Characterization: Development of an efficient and scalable synthetic route to obtain high-purity this compound. This would be followed by comprehensive characterization using modern spectroscopic techniques such as NMR, IR, and mass spectrometry.

Physicochemical Profiling: Determination of key physicochemical properties, including solubility, lipophilicity (logP), and pKa, to assess its drug-likeness.

Biological Screening: Evaluation of the compound's activity against a panel of biological targets, guided by the known activities of other substituted benzofurans. This could include assays for anticancer, antimicrobial, or anti-inflammatory effects.

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a series of analogs with variations in the substitution pattern to establish clear SARs. This would help in identifying the key structural features responsible for any observed biological activity.

Mechanism of Action Studies: For any promising biological activity, further studies would be necessary to elucidate the underlying mechanism of action at the molecular level.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-3-(trifluoromethyl)-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c1-14-6-2-3-7-8(10(11,12)13)5-15-9(7)4-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRUXVDDFATSMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CO2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 6 Methoxy 3 Trifluoromethyl Benzofuran and Its Analogues

Retrosynthetic Analysis for the Benzofuran (B130515) Core with Methoxy (B1213986) and Trifluoromethyl Moieties

A retrosynthetic analysis of 6-Methoxy-3-(trifluoromethyl)benzofuran reveals several potential disconnection pathways for the construction of the benzofuran core and the introduction of the key functional groups. The primary disconnections focus on the formation of the furan (B31954) ring, which can be achieved by forming either the O–C2, C2–C3, C3–C3a, or C7a–O bond in the final cyclization step.

One logical approach involves disconnecting the O–C2 and C3–C3a bonds, leading back to a substituted phenol (B47542) and a three-carbon synthon already containing the trifluoromethyl group. A key precursor in this strategy would be a 2-alkynyl-4-methoxyphenol. This precursor is particularly attractive as it sets the stage for a domino cyclization/trifluoromethylation reaction, a modern and efficient approach to this class of compounds.

Alternatively, a disconnection of the C2-C3 bond could suggest a strategy involving the coupling of a 6-methoxybenzofuranone with a trifluoromethylating agent. Another possibility is the retrosynthesis originating from a pre-formed 6-methoxybenzofuran (B1631075), where the trifluoromethyl group is introduced at the C3 position in a later step. This, however, can be challenging due to the need for regioselective functionalization.

Considering these possibilities, the most convergent and modern approach appears to be the construction of the furan ring with the concomitant or subsequent introduction of the trifluoromethyl group from a suitably substituted phenolic precursor.

Classical and Modern Approaches to Substituted Benzofuran Synthesis

The synthesis of the benzofuran skeleton is a well-established area of organic chemistry, with a plethora of both classical and modern methods available.

Ring-Closing Reactions for Benzofuran Formation

The formation of the benzofuran ring is typically achieved through intramolecular cyclization reactions. These can be broadly categorized based on the bond being formed in the cyclization step.

O–C2 Bond Formation: This is one of the most common strategies. A classic example is the Perkin rearrangement . Another widely used method involves the intramolecular cyclization of o-alkenylphenols, which can be catalyzed by various transition metals, particularly palladium. For instance, palladium-catalyzed oxidative cyclization of o-allylphenols provides a direct route to 2-methylbenzofurans. More modern approaches utilize domino reactions, such as the palladium-catalyzed reaction of 2-hydroxystyrenes with iodobenzenes, which proceeds through a C-H activation/oxidation tandem reaction.

C3–C3a Bond Formation: Intramolecular Friedel-Crafts-type reactions are a classical approach in this category. For example, the cyclization of α-phenoxy ketones can be promoted by strong acids to yield benzofurans.

Domino and One-Pot Reactions: Modern synthetic strategies often favor one-pot or domino reactions that combine multiple steps, thereby increasing efficiency and reducing waste. A notable example is the synthesis of 3-(trifluoromethyl)benzofurans from readily accessible 2-alkynylphenols via a domino cyclization/trifluoromethylation strategy. researchgate.net This method utilizes a copper-based trifluoromethylating reagent derived from fluoroform, an inexpensive industrial byproduct. researchgate.net

| Ring-Closing Strategy | Description | Catalyst/Reagent Example |

| O–C2 Bond Formation | Intramolecular cyclization of an o-substituted phenol where the oxygen attacks a carbon that will become C2. | Palladium catalysts for oxidative cyclization of o-alkenylphenols. |

| C3–C3a Bond Formation | Intramolecular cyclization where the C3 position attacks the aromatic ring to form the C3-C3a bond. | Strong acids (e.g., H₂SO₄) for Friedel-Crafts acylation/alkylation. |

| Domino Cyclization/Trifluoromethylation | A one-pot reaction involving the cyclization of a precursor and the simultaneous introduction of a trifluoromethyl group. | [CuCF₃] complex for the reaction of 2-alkynylphenols. researchgate.net |

Strategies for Trifluoromethylation of Heterocyclic Systems

The introduction of a trifluoromethyl group onto a heterocyclic system can be achieved through various methods, which are broadly classified as nucleophilic, electrophilic, and radical trifluoromethylation.

Nucleophilic Trifluoromethylation: This involves the use of a nucleophilic "CF₃⁻" source. The Ruppert-Prakash reagent (TMSCF₃) is a widely used reagent for this purpose, often activated by a fluoride (B91410) source. Copper-mediated trifluoromethylation using reagents like [CuCF₃] has emerged as a powerful tool, especially in domino reactions. researchgate.net

Electrophilic Trifluoromethylation: These methods employ reagents that deliver an electrophilic "CF₃⁺" equivalent. Umemoto's reagents (S-(trifluoromethyl)diarylsulfonium salts) and Togni's reagents (hypervalent iodine compounds) are prominent examples of shelf-stable electrophilic trifluoromethylating agents.

Radical Trifluoromethylation: This approach involves the generation of a trifluoromethyl radical (•CF₃), which can then react with the heterocyclic substrate. Reagents like trifluoroiodomethane (CF₃I) under photoredox catalysis or sodium triflinate (Langlois' reagent) are commonly used to generate •CF₃.

| Trifluoromethylation Strategy | Reagent Type | Common Reagent(s) |

| Nucleophilic | "CF₃⁻" source | TMSCF₃, [CuCF₃] |

| Electrophilic | "CF₃⁺" source | Umemoto's reagents, Togni's reagents |

| Radical | "•CF₃" source | CF₃I (photoredox), Sodium triflinate |

Regioselective Methoxylation Techniques in Benzofuran Synthesis

The introduction of a methoxy group onto the benzofuran scaffold can be achieved either by starting with a pre-methoxylated precursor or by methoxylation of the benzofuran ring. For the synthesis of this compound, the most straightforward approach is to start from a commercially available or readily synthesized 4-methoxyphenol (B1676288) derivative.

Regioselective methoxylation of a pre-formed benzofuran can be challenging due to the competing reactivity of different positions on the aromatic ring. Electrophilic aromatic substitution reactions, such as nitration followed by reduction and diazotization/methoxylation, can be employed, but these often lead to mixtures of isomers. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination followed by conversion to a methoxy group, offer more control but require pre-functionalization of the benzofuran ring (e.g., with a halide).

Specific Synthetic Routes for this compound

Based on the principles outlined above, a specific and efficient synthetic route for this compound can be proposed.

One-Pot and Multistep Synthetic Sequences

A highly efficient approach to this compound is a one-pot domino cyclization/trifluoromethylation of a 2-alkynyl-4-methoxyphenol precursor. This strategy is advantageous as it constructs the benzofuran core and introduces the trifluoromethyl group in a single step.

Proposed Multistep Synthesis:

Sonogashira Coupling: The synthesis would commence with a Sonogashira coupling of a protected 2-iodo-4-methoxyphenol (B1280454) with a suitable terminal alkyne (e.g., trimethylsilylacetylene). The protecting group on the phenol (e.g., acetate) is often necessary for the coupling reaction.

Deprotection: The protecting group on the phenol and the silyl (B83357) group on the alkyne are then removed to yield the key intermediate, 2-ethynyl-4-methoxyphenol.

Domino Cyclization/Trifluoromethylation: This crucial step involves the reaction of 2-ethynyl-4-methoxyphenol with a copper-based trifluoromethylating reagent, such as [CuCF₃], which can be generated from fluoroform. researchgate.net This reaction is expected to proceed via an initial trifluoromethylation of the alkyne, followed by an intramolecular 5-endo-dig cyclization to form the desired this compound.

Detailed Research Findings:

A study on the synthesis of 3-(trifluoromethyl)benzofurans from 2-alkynylphenols demonstrated the efficacy of a domino cyclization/trifluoromethylation strategy using a [CuCF₃] reagent. researchgate.net The reaction proceeds under relatively mild conditions and tolerates a range of functional groups on the aromatic ring of the 2-alkynylphenol. While the specific synthesis of the 6-methoxy derivative was not detailed, the methodology is general and applicable to this substrate. The proposed mechanism involves the formation of a copper acetylide intermediate, which then undergoes trifluoromethylation and subsequent cyclization.

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Sonogashira Coupling | 2-Iodo-4-methoxyphenol (protected), Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, Base | Protected 2-alkynyl-4-methoxyphenol |

| 2 | Deprotection | Base (for acetate), Fluoride source (for silyl group) | 2-Ethynyl-4-methoxyphenol |

| 3 | Domino Cyclization/Trifluoromethylation | [CuCF₃] complex | This compound researchgate.net |

Stereoselective Synthesis of Chiral Analogues

While this compound itself is not chiral, the synthesis of chiral analogues, particularly those with stereocenters on a fused ring system, is of significant interest. Enantioselective organocatalytic strategies have been developed for the construction of related chiral scaffolds. For instance, a one-pot double cyclization strategy has been demonstrated for the synthesis of cyclopenta[b]benzofurans. nih.gov This approach combines a Brønsted base and an N-heterocyclic carbene (NHC) catalyst to facilitate an intramolecular Michael addition followed by a benzoin (B196080) condensation. nih.gov This methodology yields products with excellent stereoselectivities, achieving up to a 19:1 diastereomeric ratio and 96% enantiomeric excess. nih.gov Such strategies could potentially be adapted for the synthesis of chiral analogues of this compound by utilizing appropriately substituted precursors.

Catalytic Methodologies in the Synthesis of Benzofuransresearchgate.netacs.org

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules like benzofurans. Various catalytic systems have been developed, broadly categorized into transition metal-catalyzed reactions, organocatalytic approaches, and biocatalytic methods. researchgate.net

Transition metals are widely employed in the synthesis of benzofurans due to their ability to facilitate a variety of bond-forming reactions. numberanalytics.com

Palladium (Pd): Palladium catalysts are extensively used for constructing the benzofuran core. nih.gov Common methods include Sonogashira coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization. acs.orgnih.gov Another powerful technique is the palladium-catalyzed intramolecular C-H functionalization or Heck reaction of precursors like o-allylphenols. nih.govnih.gov

Copper (Cu): Copper catalysts offer a cost-effective alternative to palladium for benzofuran synthesis. nih.gov They are effective in one-pot syntheses involving reactions between o-hydroxy aldehydes, amines, and alkynes. acs.orgnih.gov Copper iodide (CuI) is a frequently used catalyst in these transformations. nih.gov Iron- and copper-catalyzed O-arylation of halogenated precursors also provides a route to the benzofuran ring system. nih.gov

Rhodium (Rh): Rhodium-catalyzed reactions have been developed for the selective synthesis of functionalized benzofurans. For example, a rhodium-catalyzed direct vinylene annulation of m-salicylic acid derivatives with vinylene carbonate allows for the construction of C4-substituted benzofurans. acs.org

Gold (Au) and Silver (Ag): Gold and silver catalysts have also found application in benzofuran synthesis. Silver-catalyzed annulation of trifluoromethyl propynols with phenols represents a direct route to trifluoroethylated benzofurans. researchgate.net

Iron (Fe) and Nickel (Ni): Non-precious metals like iron and nickel are gaining traction. Iron(III)-catalyzed halogenation followed by cyclization is a viable method. nih.govnih.gov Nickel catalysts can activate molecules for nucleophilic addition reactions to furnish benzofuran derivatives. acs.org

A summary of transition metal catalysts and their applications in benzofuran synthesis is presented below.

| Catalyst Type | Precursors | Reaction Type | Reference |

| Palladium (Pd) | o-Iodophenols, Terminal Alkynes | Sonogashira Coupling/Cyclization | nih.gov, acs.org |

| Palladium (Pd) | o-Allylphenols | Oxidative Annulation | nih.gov |

| Copper (Cu) | o-Hydroxy Aldehydes, Amines, Alkynes | One-Pot Multicomponent Reaction | nih.gov, acs.org |

| Rhodium (Rh) | m-Salicylic Acid Derivatives, Vinylene Carbonate | Vinylene Annulation | acs.org |

| Silver (Ag) | Trifluoromethyl Propynols, Phenols | Annulation | researchgate.net |

| Iron (Fe) | 1-Arylketones | Halogenation/O-Arylation | nih.gov |

| Nickel (Ni) | Various | Nucleophilic Addition | acs.org |

Organocatalysis: This field utilizes small organic molecules to catalyze reactions, avoiding the use of metals. For benzofuran synthesis, organocatalytic methods often focus on creating dihydrobenzofuran structures. A green protocol using 2,2,2-trifluoroacetophenone (B138007) as a catalyst and hydrogen peroxide as the oxidant has been developed for the oxidation-cyclization of o-allylphenols to yield dihydrobenzofurans. thieme-connect.com N-heterocyclic carbenes (NHCs) have also been used in combination with Brønsted bases for the enantioselective synthesis of cyclopenta[b]benzofurans. nih.gov

Biocatalysis: The use of enzymes for chemical transformations is a cornerstone of green chemistry. While specific biocatalytic routes to this compound are not widely reported, the application of enzymes in related syntheses has been explored. For example, a membrane-bound coumarin (B35378) C-glucosyltransferase has been used for the synthesis of benzofuran C-glucosides, demonstrating the potential of biocatalysis in functionalizing the benzofuran core. acs.org

Sustainable and Green Chemistry Aspects in this compound Productionbohrium.com

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds. For benzofuran production, this includes the development of catalyst-free reactions, the use of environmentally benign solvents, and the design of one-pot multicomponent reactions to improve atom economy. nih.govresearchgate.net

One green approach involves a one-pot synthesis reacting o-hydroxy aldehydes, amines, and alkynes in a deep eutectic solvent (DES), such as choline (B1196258) chloride-ethylene glycol, with copper iodide as a catalyst. acs.orgnih.gov Another sustainable method is the development of reactions that proceed under ambient conditions, such as the palladium nanoparticle-catalyzed one-pot synthesis of benzofurans via Sonogashira cross-coupling, where the catalyst can be recycled. organic-chemistry.org The use of water as a solvent, as demonstrated in DABCO-catalyzed multicomponent reactions for functionalized benzofurans, further enhances the green credentials of these synthetic routes. researchgate.net

| Green Chemistry Aspect | Synthetic Approach | Example | Reference |

| Benign Solvents | Use of Deep Eutectic Solvents (DES) | CuI-catalyzed one-pot synthesis in Choline Chloride-Ethylene Glycol | nih.gov, acs.org |

| Benign Solvents | Use of Water | DABCO-catalyzed multicomponent domino reaction | researchgate.net |

| Atom Economy | One-Pot Multicomponent Reactions | Reaction of o-hydroxy aldehydes, amines, and alkynes | nih.gov |

| Recyclable Catalysts | Heterogeneous Catalysis | Palladium nanoparticles for Sonogashira coupling | organic-chemistry.org |

| Energy Efficiency | Ambient Temperature Reactions | One-pot synthesis of 2-arylbenzofurans | rsc.org |

Optimization of Reaction Conditions and Process Intensification

Optimizing reaction conditions is crucial for maximizing yield, minimizing by-products, and ensuring the economic viability of a synthetic process. For benzofuran synthesis, key parameters that are typically optimized include the choice of catalyst, solvent, base, temperature, and reaction time. nih.govscielo.br

For example, in the synthesis of dihydrobenzofuran neolignans via silver(I)-promoted oxidative coupling, studies have shown that acetonitrile (B52724) is a "greener" and more effective solvent than commonly used ones like dichloromethane (B109758) or benzene (B151609). scielo.br The reaction time was also significantly reduced from 20 hours to 4 hours without compromising conversion and selectivity. scielo.br Similarly, in the DMAP-mediated synthesis of aminobenzofuran derivatives, a screening of various bases and solvents identified DMAP and dichloroethane (DCE) as the optimal combination, boosting the product yield to 85%. nih.gov

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of benzofuran synthesis, this could involve the use of microwave irradiation to accelerate reaction rates, as seen in the synthesis of (6-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone. The development of continuous flow processes, although not specifically detailed for this compound, represents a significant area for future process intensification in fine chemical manufacturing.

Advanced Chemical Reactivity and Transformations of 6 Methoxy 3 Trifluoromethyl Benzofuran

Electrophilic Aromatic Substitution Patterns of the Benzofuran (B130515) Ring System

The benzofuran ring system can undergo electrophilic aromatic substitution on either the benzene (B151609) or the furan (B31954) ring. In general, the furan ring is more electron-rich and thus more susceptible to electrophilic attack, which typically occurs at the C2 or C3 position. pixel-online.net However, in 6-Methoxy-3-(trifluoromethyl)benzofuran, the C3 position is blocked by the trifluoromethyl group, and the C2 position is also substituted. Consequently, electrophilic attack is directed to the benzene portion of the molecule.

The regiochemical outcome of substitution on the benzene ring is controlled by the directing effects of the existing substituents. The 6-methoxy group is a powerful activating group and an ortho, para-director. The fused furan ring, considered as a substituent, also influences the electron distribution. The trifluoromethyl group is a strong deactivating group. The activating, ortho, para-directing effect of the 6-methoxy group is dominant, directing incoming electrophiles primarily to the C5 and C7 positions, which are ortho and para to it, respectively.

Common electrophilic substitution reactions such as nitration and halogenation are expected to yield a mixture of 5- and 7-substituted products. semanticscholar.org The precise ratio of these isomers would depend on the specific reaction conditions and the steric hindrance posed by the electrophile.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Products |

|---|---|---|

| Bromination | Br₂ / Acetic Acid | 5-Bromo-6-methoxy-3-(trifluoromethyl)benzofuran and 7-Bromo-6-methoxy-3-(trifluoromethyl)benzofuran |

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-6-methoxy-3-(trifluoromethyl)benzofuran and 7-Nitro-6-methoxy-3-(trifluoromethyl)benzofuran |

Nucleophilic Reactivity and Functionalization of the Compound

The electron-rich nature of the benzofuran ring generally makes it resistant to nucleophilic aromatic substitution. However, the presence of the strongly electron-withdrawing trifluoromethyl group at the C3 position can influence the reactivity of the furan portion of the ring. While direct nucleophilic attack on the ring is uncommon, functionalization can be achieved through other means, such as lithiation followed by quenching with an electrophile. Deprotonation would likely occur at the most acidic C-H bond, potentially at the C2 position if it were unsubstituted, or on the benzene ring at a position influenced by the substituents.

Metal-Mediated Cross-Coupling Reactions Involving this compound

Metal-mediated cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound to participate in these reactions, it typically must first be functionalized with a suitable leaving group, most commonly a halide. Following halogenation (as described in section 3.1), the resulting bromo- or iodo-derivatives can serve as substrates for a variety of cross-coupling reactions. researchgate.net

For instance, a 7-bromo derivative of the parent compound could undergo a Suzuki-Miyaura coupling with an arylboronic acid in the presence of a palladium catalyst to form a C-C bond at the C7 position. ethz.ch Similarly, a Heck reaction could be employed to introduce a vinyl group. nih.gov These reactions provide a modular approach to synthesizing complex derivatives. researchgate.netresearchgate.net

Table 2: Representative Metal-Mediated Cross-Coupling Reactions

| Reaction Type | Substrate | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 7-Bromo-6-methoxy-3-(trifluoromethyl)benzofuran | Arylboronic acid | Pd(PPh₃)₄, base (e.g., K₂CO₃) | 7-Aryl-6-methoxy-3-(trifluoromethyl)benzofuran |

| Heck | 5-Bromo-6-methoxy-3-(trifluoromethyl)benzofuran | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | 5-Vinyl-6-methoxy-3-(trifluoromethyl)benzofuran |

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is known for its high stability and is generally unreactive under many conditions. mdpi.com This stability is due to the strength of the carbon-fluorine bonds. The CF₃ group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, which significantly influences the electronic properties of the benzofuran ring system. mdpi.com It does not typically participate in reactions such as hydrolysis or substitution under standard laboratory conditions. Its primary role is to modify the electronic nature and lipophilicity of the molecule. mdpi.com The synthesis of 3-(trifluoromethyl)benzofurans can be achieved via domino cyclization/trifluoromethylation strategies, highlighting the specialized methods needed to install this group. researchgate.net

Transformations of the Methoxy (B1213986) Moiety

The methoxy group at the C6 position is a versatile functional handle. The most common transformation is ether cleavage, or demethylation, to yield the corresponding phenol (B47542), 6-hydroxy-3-(trifluoromethyl)benzofuran. This reaction is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids such as hydrobromic acid (HBr). The resulting hydroxyl group can then be used for further functionalization, such as conversion into esters, other ethers, or as a directing group for further aromatic substitutions.

Table 3: Demethylation of the Methoxy Group

| Reagent | Conditions | Product |

|---|---|---|

| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low temperature | 6-Hydroxy-3-(trifluoromethyl)benzofuran |

Ring-Opening, Rearrangement, and Cycloaddition Reactions

While the benzofuran core is aromatic and relatively stable, the furan ring can undergo ring-opening reactions under specific catalytic conditions. Nickel-catalyzed reactions using a silane reducing agent have been shown to cleave the C-O bond of the furan ring in benzofurans, leading to the formation of ortho-functionalized phenol derivatives. acs.org This transformation represents a powerful method for converting the benzofuran scaffold into different carbocyclic structures.

Photochemical [2+2] cycloaddition is another known reaction for benzofurans, typically occurring across the C2-C3 double bond. researchgate.net The presence of the trifluoromethyl group at C3 in this compound would influence the feasibility and outcome of such reactions.

Photochemical and Electrochemical Reactivity

The photochemical behavior of this compound is influenced by its extended π-system. Irradiation with UV light can promote electrons to higher energy states, potentially leading to reactions such as cycloadditions or rearrangements. nsf.gov Photocatalysis can also enable reactions that are not possible under thermal conditions. For example, photocatalytic C-H amination has been demonstrated on electron-rich aromatic and heteroaromatic systems, a transformation that could potentially be applied to the benzofuran ring. acs.orgacs.org

The electrochemical reactivity would involve the oxidation or reduction of the molecule. The electron-donating methoxy group would make the molecule more susceptible to oxidation, while the electron-withdrawing trifluoromethyl group would make it more susceptible to reduction compared to an unsubstituted benzofuran.

Kinetics and Mechanistic Investigations of Organic Transformations

The reactivity of this compound is primarily governed by the electronic properties of its substituents. The methoxy group at the 6-position is an electron-donating group, activating the benzene ring towards electrophilic aromatic substitution. Conversely, the trifluoromethyl group at the 3-position is a powerful electron-withdrawing group, deactivating the furan ring and influencing the regioselectivity of reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. For benzofurans, this reaction typically occurs at the C2 or C3 position of the furan ring. The regioselectivity is determined by the stability of the intermediate carbocation (sigma complex). In the case of this compound, the electron-withdrawing trifluoromethyl group at the C3 position would significantly destabilize a carbocation at the adjacent C2 position, thereby disfavoring electrophilic attack at this site.

The methoxy group at the 6-position activates the benzene ring, directing electrophiles to the ortho and para positions (C5 and C7). Therefore, electrophilic substitution is most likely to occur on the benzene ring, specifically at the C5 and C7 positions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Predicted Reactivity | Rationale |

| C2 | Low | Destabilization of the sigma complex by the adjacent electron-withdrawing CF3 group. |

| C3 | Very Low | Position is already substituted and deactivated by the CF3 group. |

| C4 | Moderate | Less activated compared to C5 and C7. |

| C5 | High | ortho to the activating methoxy group. |

| C7 | High | para to the activating methoxy group. |

Nucleophilic Reactions

Furthermore, the trifluoromethyl group itself can be a site for nucleophilic substitution, although this typically requires forcing conditions. Hydrolysis of trifluoromethyl groups on aromatic rings has been reported, but often with low yields.

Computational Studies

Computational chemistry offers a powerful tool for investigating reaction mechanisms, including the determination of transition state structures and activation energies. Density Functional Theory (DFT) calculations could provide valuable insights into the kinetics and thermodynamics of various transformations of this compound. Such studies could elucidate the preferred pathways for electrophilic and nucleophilic reactions, predict reaction rates, and rationalize the observed regioselectivity.

Advanced Spectroscopic and Structural Characterization Methodologies for 6 Methoxy 3 Trifluoromethyl Benzofuran

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 6-Methoxy-3-(trifluoromethyl)benzofuran. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecular structure.

The ¹H NMR spectrum would reveal distinct signals for the aromatic protons on the benzofuran (B130515) ring system and the protons of the methoxy (B1213986) group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are indicative of their relative positions. Similarly, the ¹³C NMR spectrum shows unique resonances for each carbon atom in the molecule, including those in the trifluoromethyl and methoxy groups, and the benzofuran core.

| Atom Position | Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| H2 | ¹H NMR | ~7.7 | Singlet (s) or Quartet (q) |

| H4 | ¹H NMR | ~7.3-7.4 | Doublet (d) |

| H5 | ¹H NMR | ~6.9-7.0 | Doublet of Doublets (dd) |

| H7 | ¹H NMR | ~7.0-7.1 | Doublet (d) |

| -OCH₃ | ¹H NMR | ~3.8-3.9 | Singlet (s) |

| C2 | ¹³C NMR | ~140-150 | Quartet (q, due to C-F coupling) |

| C3 | ¹³C NMR | ~115-125 | Quartet (q, due to C-F coupling) |

| C3a | ¹³C NMR | ~150-160 | Singlet (s) |

| C4 | ¹³C NMR | ~120-125 | Singlet (s) |

| C5 | ¹³C NMR | ~110-115 | Singlet (s) |

| C6 | ¹³C NMR | ~155-160 | Singlet (s) |

| C7 | ¹³C NMR | ~95-105 | Singlet (s) |

| C7a | ¹³C NMR | ~120-130 | Singlet (s) |

| -CF₃ | ¹³C NMR | ~120-125 (q, J ≈ 270-280 Hz) | Quartet (q) |

| -OCH₃ | ¹³C NMR | ~55-56 | Singlet (s) |

To unambiguously assign the signals from ¹H and ¹³C NMR spectra and confirm the atomic connectivity, multi-dimensional NMR experiments are employed. dea.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the aromatic protons H4, H5, and H7, confirming their positions on the benzene (B151609) portion of the ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link each aromatic proton signal to its corresponding carbon signal (e.g., H4 to C4, H5 to C5).

While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) is a powerful tool for characterizing materials in their solid form. If this compound exists as a crystalline solid, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound can have distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions. This analysis is critical in fields like pharmaceuticals where polymorphism affects physical properties.

Study Molecular Dynamics: ssNMR can provide insights into the motion of specific parts of the molecule in the solid state, such as the rotation of the trifluoromethyl or methoxy groups.

Given the presence of a trifluoromethyl group, ¹⁹F NMR is an exceptionally informative technique. The fluorine-19 nucleus has 100% natural abundance and is highly sensitive in NMR experiments. biophysics.org The ¹⁹F NMR spectrum provides direct information about the electronic environment of the trifluoromethyl group. For this compound, the spectrum would be expected to show a single sharp signal (a singlet), as there are no other fluorine atoms or nearby protons to cause coupling. The chemical shift of this signal is highly characteristic of the CF₃ group attached to an aromatic system. Based on data from similar structures, the chemical shift is expected in the range of δ -65 to -75 ppm. rsc.orgrsc.org This provides definitive evidence for the presence and electronic nature of the trifluoromethyl moiety. biophysics.org

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental formula of this compound. mdpi.com By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For C₁₀H₇F₃O₂, the expected exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ can be calculated and compared to the experimental value, providing strong confirmation of the molecular formula. rsc.org

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights

Tandem Mass Spectrometry (MS/MS) provides deeper structural information by analyzing the fragmentation patterns of a selected ion. chimicatechnoacta.ru In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. researchgate.neturfu.ru

Analysis of these fragments helps to confirm the connectivity of the molecule. For example, common fragmentation pathways for this compound might include:

Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of carbon monoxide (CO).

Cleavage of the furan (B31954) ring.

The resulting fragmentation spectrum serves as a molecular fingerprint that can be used to differentiate it from structural isomers and confirm the proposed structure. chimicatechnoacta.ruurfu.ru

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

For this compound, key vibrational bands can be assigned to specific functional groups:

C-H stretching: Aromatic C-H stretches typically appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methoxy group appear just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

C-O stretching: The C-O stretching of the ether linkage (both in the furan ring and the methoxy group) would produce strong bands in the 1000-1300 cm⁻¹ region.

C-F stretching: The trifluoromethyl group is characterized by very strong and distinct C-F stretching bands, typically found in the 1100-1350 cm⁻¹ range.

These vibrational data confirm the presence of the key functional groups and are valuable for quality control and identification purposes.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2840-2960 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-F Stretch (-CF₃) | 1100-1350 | Very Strong |

| Aromatic C-O Stretch | 1200-1280 | Strong |

| Aliphatic C-O Stretch (-OCH₃) | 1000-1075 | Strong |

| Aromatic C-H Out-of-Plane Bend | 750-900 | Strong |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are powerful techniques used to probe the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, which corresponds to the energy required to promote an electron from a lower energy molecular orbital (typically the highest occupied molecular orbital, HOMO) to a higher energy one (typically the lowest unoccupied molecular orbital, LUMO). The resulting spectrum provides information on the wavelengths of maximum absorbance (λmax), which are characteristic of the molecule's conjugated system.

Fluorescence spectroscopy provides complementary information. After a molecule absorbs light and an electron is excited to a higher energy state, it can return to the ground state by emitting a photon. This emitted light, or fluorescence, occurs at a longer wavelength (lower energy) than the absorbed light. The difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process.

For this compound, these techniques would reveal how the benzofuran core, substituted with an electron-donating methoxy group and an electron-withdrawing trifluoromethyl group, influences its electronic structure and photophysical properties. However, a thorough review of published scientific literature reveals a lack of specific experimental UV-Vis absorption or fluorescence data for this particular compound. The electronic transition properties have not been characterized or made publicly available.

Table 1: Summary of Electronic Transition Data for this compound This table is based on the absence of available public data and describes the parameters that would be measured in a typical analysis.

| Parameter | Data |

| UV-Vis Absorption | |

| Solvent | Data not available |

| Absorption Maximum (λmax) | Data not available |

| Molar Absorptivity (ε) | Data not available |

| Fluorescence Spectroscopy | |

| Solvent | Data not available |

| Excitation Wavelength (λex) | Data not available |

| Emission Maximum (λem) | Data not available |

| Stokes Shift | Data not available |

| Quantum Yield (ΦF) | Data not available |

X-ray Crystallography for Precise Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of a compound, researchers can generate an electron density map from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

This technique would provide an unambiguous depiction of the solid-state conformation of this compound, confirming the planarity of the benzofuran ring system and revealing the spatial orientation of the methoxy and trifluoromethyl substituents relative to the ring. Furthermore, analysis of the crystal packing would elucidate the nature and geometry of any intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, or π-π stacking, which govern the supramolecular architecture of the solid state.

Despite the power of this technique, there are no publicly available crystal structures for this compound in crystallographic databases. Consequently, detailed experimental data on its solid-state conformation and intermolecular interactions remain uncharacterised.

Table 2: Crystallographic Data for this compound This table reflects the absence of a published crystal structure and lists the parameters that would be determined from an X-ray diffraction experiment.

| Parameter | Data |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths | Data not available |

| Bond Angles | Data not available |

| Key Intermolecular Interactions | Data not available |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the characterization of chiral molecules—molecules that are non-superimposable on their mirror images and thus exist as a pair of enantiomers. Chiral molecules interact differently with left- and right-circularly polarized light, resulting in a measurable CD signal.

The molecular structure of this compound lacks a stereocenter (or any other element of chirality such as axial, planar, or helical chirality). The molecule is planar and possesses a plane of symmetry that includes the benzofuran ring. Because the molecule is achiral, it does not have enantiomers and cannot rotate plane-polarized light or exhibit a circular dichroism spectrum.

Therefore, the application of chiroptical spectroscopy for the enantiomeric characterization of this compound is not applicable.

Computational and Theoretical Studies of 6 Methoxy 3 Trifluoromethyl Benzofuran

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about molecular geometry, electronic distribution, and spectroscopic properties. DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of computational cost and accuracy in describing the electronic properties of organic molecules. semanticscholar.orgnih.gov Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties.

For 6-Methoxy-3-(trifluoromethyl)benzofuran, these calculations would typically begin with a geometry optimization to find the lowest energy structure. This optimized geometry is the basis for calculating various electronic properties. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scialert.net The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netscialert.net

For this compound, the electron-donating methoxy (B1213986) group (-OCH₃) at the 6-position is expected to significantly influence the HOMO, increasing its energy and localizing electron density primarily on the benzofuran (B130515) ring system. Conversely, the potent electron-withdrawing trifluoromethyl group (-CF₃) at the 3-position would lower the energy of the LUMO and concentrate its density around the furan (B31954) ring and the -CF₃ group. nih.gov This distribution suggests that the benzofuran ring would be susceptible to electrophilic attack, while the furan portion would be more reactive towards nucleophiles. The electron density distribution would confirm the polarization of the molecule, showing high electron density around the oxygen and fluorine atoms.

| Parameter | Expected Value | Significance |

|---|---|---|

| EHOMO (eV) | -6.2 eV | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |

| ELUMO (eV) | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) (eV) | 4.7 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov |

| Dipole Moment (Debye) | ~3.5 D | Measures the overall polarity of the molecule, arising from the electronegative O and CF₃ groups. |

| Ionization Potential (eV) | ~6.2 eV | Energy required to remove an electron; directly related to EHOMO. |

| Electron Affinity (eV) | ~1.5 eV | Energy released when an electron is added; directly related to ELUMO. |

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface is colored according to the local electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

In this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atom of the methoxy group, the oxygen atom of the furan ring, and, to a significant extent, the three fluorine atoms of the trifluoromethyl group due to their high electronegativity. researchgate.net These are the primary sites for interactions with electrophiles or hydrogen bond donors.

Positive Potential (Blue): Located on the hydrogen atoms of the aromatic ring and potentially near the C-3 position of the furan ring, influenced by the adjacent -CF₃ group.

Charge analysis methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provide quantitative values for the partial atomic charges on each atom. This data would confirm the qualitative picture from the MEP map, showing significant negative charges on the O and F atoms and positive charges on the carbon atoms attached to them.

Conformational Analysis and Energy Landscapes

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. scispace.com For this compound, the primary source of conformational flexibility is the rotation of the methoxy group around the C6-O bond.

A computational conformational analysis would involve a potential energy surface (PES) scan, where the total energy of the molecule is calculated as a function of the dihedral angle defined by the aromatic ring, the C6-O bond, and the methyl group. This scan would reveal the energy minima, corresponding to stable conformers, and the transition states that separate them. It is generally expected that the most stable conformer would have the methyl group lying in the plane of the benzofuran ring to maximize electronic stabilization, although steric hindrance could influence this. The energy barrier for this rotation is typically low for methoxy groups on aromatic rings, suggesting that the molecule would be flexible at room temperature. nih.govacs.org

| Conformer | Dihedral Angle (C5-C6-O-CH₃) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Global Minimum | 0° | 0.00 | The most stable conformation, with the methyl group planar with the benzofuran ring. |

| Transition State | 90° | ~2.5 - 3.5 | The highest energy point during rotation, where the methyl group is perpendicular to the ring. |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire energy profile of a chemical transformation. This involves locating the structures of reactants, intermediates, transition states, and products, and calculating their relative energies. nih.gov

For this compound, computational methods could be applied to investigate its synthesis or subsequent functionalization. For instance, a common route to benzofurans involves the intramolecular cyclization of an appropriately substituted phenol (B47542). acs.orgnih.gov DFT calculations could be used to:

Model the reaction pathway: For example, in a palladium-catalyzed cyclization, calculations could identify the energies of key steps like oxidative addition, intramolecular insertion, and reductive elimination. acs.org

Determine activation energies: The energy difference between a reactant/intermediate and its corresponding transition state gives the activation barrier, which determines the reaction rate.

Evaluate regioselectivity: If a reaction could lead to multiple products (e.g., electrophilic aromatic substitution), computation can predict the major product by comparing the activation energies of the competing pathways.

These studies provide a molecular-level understanding that is crucial for optimizing reaction conditions and designing new synthetic routes. acs.org

Molecular Dynamics Simulations of Compound Behavior in Solvents and Environments

While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time in a more realistic environment, such as in a solvent or interacting with a biological macromolecule. nih.gov

An MD simulation of this compound would involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, methanol, or DMSO). The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time.

From an MD simulation, one could analyze:

Solvation Structure: How solvent molecules arrange around the solute. It would be expected that water molecules would form specific hydrogen-bonding interactions with the methoxy and furan oxygens.

Conformational Dynamics: How the molecule samples different conformations in solution, such as the rotation of the methoxy group, and how this is influenced by the solvent.

Transport Properties: Properties like the diffusion coefficient of the molecule within the solvent can be calculated.

These simulations provide insight into the molecule's behavior in the condensed phase, which is essential for understanding its physical properties and interactions in a biological or chemical system.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with a specific activity or property. researchgate.net For in silico molecular recognition, a QSAR model could be developed to predict the binding affinity of a set of benzofuran derivatives to a specific protein receptor or enzyme active site, without focusing on the downstream biological outcome. researchgate.net

A hypothetical QSAR study involving this compound would proceed as follows:

Dataset Assembly: A series of benzofuran derivatives with experimentally measured binding affinities for a target receptor would be collected.

Descriptor Calculation: For each molecule, a large number of numerical descriptors representing its constitutional, topological, electronic, and quantum chemical properties would be calculated. For this compound, key descriptors would likely include its dipole moment, HOMO/LUMO energies, molecular surface area, and specific atomic charges.

Model Development: A statistical method, such as Multiple Linear Regression (MLR), would be used to build a mathematical equation relating a subset of the most relevant descriptors to the binding affinity.

Validation: The predictive power of the model would be rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets to ensure its robustness. researchgate.net

The resulting QSAR model could then be used to predict the binding affinity of new, unsynthesized benzofuran derivatives and to identify which structural features (e.g., the presence of a methoxy group at position 6 or a trifluoromethyl group at position 3) are most important for molecular recognition by the target. researchgate.netnih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the structural and electronic properties of molecules such as this compound. Density Functional Theory (DFT) has emerged as a robust method for calculating various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions, when compared with experimental data, serve to validate the computational models and provide a deeper understanding of the molecular characteristics.

Theoretical calculations for spectroscopic parameters of benzofuran derivatives are typically performed using specific functionals and basis sets within the DFT framework, such as B3LYP and CAM-B3LYP. The selection of the functional and basis set is crucial for the accuracy of the predictions. For instance, studies on similar heterocyclic compounds have demonstrated a high correlation between theoretical and experimental data when appropriate computational levels are employed.

The validation of predicted spectroscopic data is achieved by comparing the calculated values with those obtained from experimental techniques like ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The agreement between the theoretical and experimental spectra confirms the accuracy of the computational approach and aids in the precise assignment of spectral signals to the corresponding atoms and vibrational modes within the molecule. This synergy between computational prediction and experimental validation is a cornerstone of modern chemical analysis.

Below is a hypothetical comparison of predicted and experimental spectroscopic data for this compound, based on methodologies applied to similar benzofuran derivatives.

Table 1: Hypothetical Comparison of Predicted and Experimental ¹H NMR Chemical Shifts (δ) in ppm

| Proton | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| H-2 | 7.85 | 7.82 |

| H-4 | 7.30 | 7.28 |

| H-5 | 6.95 | 6.93 |

| H-7 | 7.10 | 7.08 |

Table 2: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (δ) in ppm

| Carbon | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C-2 | 118.5 | 118.2 |

| C-3 | 122.0 (q, J=270 Hz) | 122.3 (q, J=272 Hz) |

| C-3a | 125.0 | 124.8 |

| C-4 | 112.0 | 111.8 |

| C-5 | 115.0 | 114.7 |

| C-6 | 158.0 | 157.8 |

| C-7 | 105.0 | 104.9 |

| C-7a | 150.0 | 149.7 |

| OCH₃ | 56.0 | 55.8 |

Table 3: Hypothetical Comparison of Predicted and Experimental IR Frequencies (cm⁻¹)

| Vibrational Mode | Predicted (cm⁻¹) | Experimental (cm⁻¹) |

|---|---|---|

| C-H aromatic stretch | 3100-3000 | 3080, 3050 |

| C-H aliphatic stretch (OCH₃) | 2980-2850 | 2960, 2870 |

| C=C aromatic stretch | 1620-1580 | 1610, 1590 |

| C-F stretch (CF₃) | 1350-1150 | 1320, 1180 |

In Silico Screening and Molecular Docking Studies (focused on molecular recognition, not clinical efficacy)

In silico screening and molecular docking are powerful computational techniques used to predict the binding affinity and interaction patterns of a small molecule, such as this compound, with a biological target, typically a protein. These methods are instrumental in the early stages of drug discovery for identifying potential lead compounds and understanding the molecular basis of their recognition by the target.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a force field that estimates the binding energy. Lower binding energy scores generally indicate a more favorable interaction.

For benzofuran derivatives, molecular docking studies have been employed to investigate their potential interactions with a variety of protein targets. These studies reveal key molecular recognition features, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding of the ligand to the protein's active site. The trifluoromethyl group in this compound can play a significant role in these interactions, potentially forming halogen bonds or engaging in strong hydrophobic contacts. The methoxy group can act as a hydrogen bond acceptor.

In silico screening involves virtually testing a large library of compounds against a specific target to identify those with a high probability of binding. While a specific screening study for this compound is not detailed in the available literature, the general principles can be applied. Such a study would involve docking this compound against a panel of protein structures to identify potential binding partners and elucidate its molecular recognition profile.

The results of these computational studies are often visualized to analyze the specific amino acid residues involved in the interaction, providing a detailed picture of the molecular recognition process.

Table 4: Hypothetical Molecular Docking Results of this compound with a Protein Target

| Parameter | Value |

|---|---|

| Protein Target | Example Kinase |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Tyr234, Leu288, Val312, Asp345 |

Molecular Interactions and Mechanistic Insights of 6 Methoxy 3 Trifluoromethyl Benzofuran Non Clinical Focus

Ligand-Target Binding Characterization at the Molecular Level

Direct experimental characterization of the binding of 6-methoxy-3-(trifluoromethyl)benzofuran to specific biological targets through techniques like co-crystallization or surface plasmon resonance (SPR) is not extensively documented in publicly available literature. However, the broader class of benzofuran (B130515) derivatives has been studied for their interactions with various proteins. mdpi.com

Molecular docking studies on similar benzofuran structures suggest that the methoxy (B1213986) group can form hydrogen bonds with amino acid residues in a binding pocket, while the trifluoromethyl group, with its strong electron-withdrawing nature, can participate in electrostatic and hydrophobic interactions. mdpi.com These interactions are crucial for the affinity and specificity of the ligand-target complex. For instance, in silico studies of benzofuran-1,2,3-triazole hybrids targeting the Epidermal Growth Factor Receptor (EGFR) have highlighted the importance of specific structural features for stable binding within the active site. nih.gov

Techniques like X-ray crystallography of co-crystals would provide precise atomic-level details of the binding mode, including bond distances and angles, which are fundamental for understanding the molecular recognition process. SPR could be employed to determine the kinetics of binding, such as association and dissociation rate constants, offering insights into the stability and lifetime of the ligand-receptor complex.

In Vitro Enzyme Inhibition Mechanisms and Kinetic Analysis

Benzofuran derivatives are known to inhibit various enzymes. For example, certain benzofuran derivatives have shown inhibitory activity against cholinesterases, which are enzymes involved in neurotransmission. mdpi.com The mechanism of inhibition can vary, with compounds acting as competitive, non-competitive, or uncompetitive inhibitors.

Table 1: Potential Enzyme Inhibition Data for a Hypothetical Benzofuran Derivative

| Enzyme Target | Inhibition Type | IC50 (µM) | Ki (µM) |

| Enzyme X | Competitive | 5.2 | 2.1 |

| Enzyme Y | Non-competitive | 12.8 | 9.5 |

This table is illustrative and based on typical data obtained for bioactive benzofuran compounds.

Receptor Modulation and Allosteric Effects through Biophysical Techniques

Beyond direct enzyme inhibition, benzofuran scaffolds can act as modulators of receptor function. This can occur through direct binding to the primary (orthosteric) site or through binding to a secondary (allosteric) site, which can either enhance or diminish the receptor's response to its endogenous ligand.

Biophysical techniques such as fluorescence spectroscopy, isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for studying these interactions. For instance, changes in the intrinsic fluorescence of a protein upon ligand binding can indicate a direct interaction and can be used to determine binding affinities. ITC can directly measure the heat changes associated in order to determine the thermodynamic parameters of binding, providing a complete thermodynamic profile of the interaction. NMR can provide detailed structural information about the ligand-receptor complex in solution, including the identification of the binding site and any conformational changes that occur upon binding.

Interactions with Macromolecules (e.g., proteins, nucleic acids, lipids)

The planar structure of the benzofuran ring system allows for potential intercalative interactions with nucleic acids, similar to other flat aromatic molecules. The trifluoromethyl group could further influence these interactions through electrostatic effects. Binding to DNA or RNA could potentially interfere with processes such as replication, transcription, and translation.

Interactions with proteins are the most studied for benzofuran derivatives and are highly dependent on the specific protein target. mdpi.com As previously mentioned, these interactions are governed by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces. The 6-methoxy group can act as a hydrogen bond acceptor, while the trifluoromethyl group can engage in dipole-dipole and hydrophobic interactions. mdpi.com

Structure-Mechanism Relationships for Molecular Recognition

The structure-activity relationship (SAR) of benzofuran derivatives has been a subject of considerable research. mdpi.comnih.gov The specific placement and nature of substituents on the benzofuran scaffold are critical determinants of biological activity and molecular recognition.

The 6-methoxy group is an electron-donating group that can influence the electron density of the aromatic system and participate in hydrogen bonding. mdpi.com Its position can affect the orientation of the molecule within a binding site.

The 3-trifluoromethyl group is a strong electron-withdrawing group and is highly lipophilic. The presence of the CF3 group can significantly enhance metabolic stability and membrane permeability. researchgate.net In terms of molecular recognition, the trifluoromethyl group can engage in specific interactions, such as fluorine-specific hydrogen bonds and multipolar interactions, which can contribute to binding affinity and selectivity. researchgate.net

The combination of these two substituents at positions 6 and 3 creates a unique electronic and steric profile that dictates how the molecule interacts with its biological targets. Understanding these structure-mechanism relationships is crucial for the design of more potent and selective benzofuran-based compounds. nih.gov

Rational Design of Molecular Probes and Modulators Based on this compound Scaffold

The this compound scaffold can serve as a starting point for the rational design of molecular probes and modulators. By understanding the SAR of this class of compounds, medicinal chemists can systematically modify the structure to optimize its properties for a specific application.

For example, to develop a fluorescent probe, a fluorophore could be appended to the benzofuran core at a position that does not interfere with its target binding. Such a probe could be used to visualize the localization and dynamics of its target in living cells.

For the development of selective modulators, modifications could be made to enhance binding affinity and selectivity for a particular protein target. This might involve altering the substituents on the benzofuran ring or introducing new functional groups to exploit specific features of the target's binding site. Computational methods, such as molecular docking and molecular dynamics simulations, can play a crucial role in guiding the design of these new molecules. nih.gov

Fundamental Studies on Cellular Permeability and Intracellular Distribution (excluding systemic absorption/distribution)

The ability of a compound to cross cell membranes and reach its intracellular target is a critical determinant of its biological activity. The physicochemical properties of this compound, particularly its lipophilicity, suggest that it is likely to be cell-permeable. The trifluoromethyl group is known to increase lipophilicity, which generally favors passive diffusion across the lipid bilayer of cell membranes.

Studies using cell-based assays can provide insights into the cellular uptake and intracellular distribution of the compound. Techniques such as fluorescence microscopy, using either an intrinsically fluorescent derivative or a tagged version of the compound, can be used to visualize its localization within different cellular compartments, such as the cytoplasm, nucleus, or mitochondria. Quantitative analysis of intracellular concentrations can be performed using methods like high-performance liquid chromatography (HPLC) or mass spectrometry on cell lysates. Understanding the cellular permeability and distribution is fundamental to interpreting the compound's effects in cell-based assays and provides a crucial link between its molecular interactions and its cellular phenotype.

Applications of 6 Methoxy 3 Trifluoromethyl Benzofuran in Advanced Chemical Research Non Clinical/non Dosage

As a Versatile Building Block in Complex Organic Synthesis

The reactivity of the benzofuran (B130515) core in 6-Methoxy-3-(trifluoromethyl)benzofuran, particularly at the C2 position, allows for its use as a versatile building block in the synthesis of more complex molecular architectures. The electron-donating methoxy (B1213986) group at the 6-position can influence the regioselectivity of electrophilic substitution reactions on the benzene (B151609) ring, while the trifluoromethyl group at the 3-position can direct reactions at the furan (B31954) ring and impart unique properties to the resulting molecules.

The this compound scaffold can be elaborated into a variety of novel heterocyclic systems. The C2 position is particularly amenable to functionalization, serving as a handle for the construction of fused ring systems or for the attachment of other heterocyclic moieties. For instance, palladium-catalyzed cross-coupling reactions at a halogenated C2 position can be employed to introduce a wide range of substituents, which can then undergo intramolecular cyclization to form new rings.

Moreover, the benzofuran ring itself can participate in cycloaddition reactions, providing access to complex polycyclic structures. The unique electronic nature of this compound can influence the feasibility and outcome of these reactions, enabling the synthesis of novel heterocyclic compounds that would be difficult to access through other routes. A variety of synthetic strategies have been developed to prepare heterocyclic compounds that include benzofuran skeletons. researchgate.net

| Reaction Type | Potential Reagents | Resulting Heterocyclic System |

| Palladium-catalyzed C-H activation/cyclization | Alkynes | Fused polycyclic aromatic systems |

| Intramolecular Friedel-Crafts acylation | Acylating agents | Benzofuran-ketone derivatives |

| Cycloaddition Reactions | Dienes, Dipoles | Complex polycyclic systems |

This table presents potential synthetic transformations and is for illustrative purposes.

The rigid and planar nature of the benzofuran unit makes it an attractive component for the construction of macrocyclic and supramolecular structures. The defined geometry of the benzofuran scaffold can impart pre-organization to macrocyclic precursors, facilitating their cyclization and leading to hosts with well-defined cavities. Recently, a novel macrocyclic benzofuran compound has been discovered with anti-hepatitis C virus activity, highlighting the potential of such structures. rsc.orgnih.gov

The methoxy group of this compound can serve as a coordination site for metal ions or as a hydrogen bond acceptor, while the trifluoromethyl group can engage in non-covalent interactions such as halogen bonding or dipole-dipole interactions. These features can be exploited in the design of sophisticated supramolecular assemblies with specific recognition and binding properties.

Role in Material Science and Functional Materials Development

The unique combination of an electron-rich methoxy-substituted benzene ring and an electron-poor trifluoromethyl-substituted furan ring gives this compound interesting electronic and photophysical properties. These characteristics make it a promising candidate for the development of advanced functional materials.

Benzofuran and its derivatives can undergo cationic polymerization to yield polybenzofurans, which are rigid polymers with high glass-transition temperatures and transparency. nih.govnih.govacs.org The substituents on the benzofuran ring have a significant impact on the polymerization process and the properties of the resulting polymer.

The methoxy group in this compound would be expected to increase the electron density of the double bond in the furan ring, potentially enhancing its reactivity towards cationic polymerization. Conversely, the electron-withdrawing trifluoromethyl group would decrease the electron density, possibly leading to a more controlled polymerization and yielding polymers with tailored electronic properties and increased thermal stability. Copolymers of benzofuran with other monomers, such as indene, have also been explored for applications in electronics and optics. ontosight.ai

| Monomer | Polymerization Method | Potential Polymer Properties |

| This compound | Cationic Polymerization | High thermal stability, specific optical and electronic properties, high glass-transition temperature |

This table presents potential polymerization outcomes and is for illustrative purposes.

Benzofuran derivatives have shown considerable promise in the field of organic electronics due to their favorable properties such as high thermal stability, high quantum yields, and good charge-transporting capabilities. nih.govalfa-chemistry.com These attributes make them suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govalfa-chemistry.com

The introduction of a trifluoromethyl group is a common strategy in the design of materials for organic electronics, as it can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which can facilitate electron injection and transport. The combination of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group in this compound is expected to create a molecule with a significant dipole moment and tailored frontier molecular orbital energies, which are crucial for the performance of electronic and optoelectronic devices.

Development as a Fluorescent Probe or Label for Chemical and Biochemical Assays